4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
Antifungal Potential
Compounds related to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, have been investigated for their potential as antifungal agents. These compounds demonstrate notable activity against various fungal strains, highlighting their potential in antifungal applications (Narayana et al., 2004).
Antimicrobial Properties
A series of thiazole derivatives, including those structurally similar to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, have been synthesized and shown to possess significant antimicrobial properties. These compounds have been found effective against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Activity
Research has also focused on the anticancer potential of thiazole benzamide derivatives. Studies show that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines, making them a promising avenue for cancer treatment research (Ravinaik et al., 2021).
Supramolecular Gelators
Thiazole benzamide derivatives, akin to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, have been explored as supramolecular gelators. Studies have shown that certain amides within this class can form stable gels in specific solvent mixtures, demonstrating potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Applications in Positron Emission Tomography
Derivatives of N-(thiazol-2-yl)benzamide have been developed for use in positron emission tomography (PET) imaging. These compounds have shown promise in imaging and quantitative analysis of specific receptors in the brain, thus aiding in neuroscientific research (Fujinaga et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15(2)23(14-16-6-4-3-5-7-16)28(25,26)18-10-8-17(9-11-18)19(24)22-20-21-12-13-27-20/h3-13,15H,14H2,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYCYUHHXEFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.